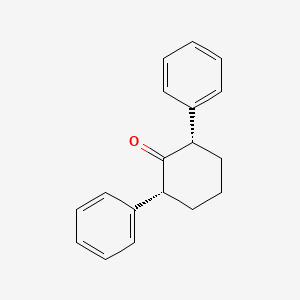

Cyclohexanone, 2,6-diphenyl-, cis-

Description

Significance of Stereochemistry in Cyclohexanone (B45756) Ring Systems

The cyclohexanone ring is not a planar structure; it predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). The relative stability of these conformations is profoundly influenced by the nature and position of the substituents.

In the case of 2,6-disubstituted cyclohexanones, the stereochemical relationship between the two substituents—whether they are on the same side (cis) or opposite sides (trans) of the ring—is crucial. For cis-2,6-disubstituted cyclohexanones, one substituent is in an axial position while the other is in an equatorial position. Through a process known as ring flip, these positions can interchange. The equilibrium between these two chair conformations is determined by the steric bulk of the substituents. Larger substituents generally prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial hydrogens. fiveable.melibretexts.orgopenstax.org

Historical Perspectives on Diphenylcyclohexanone Research

Research into substituted cyclohexanones has a rich history, driven by their utility as synthetic intermediates and their value in fundamental stereochemical studies. While a detailed historical timeline specifically for cis-2,6-diphenylcyclohexanone is not extensively documented in readily available literature, the broader context of diphenylcyclohexanone research can be inferred from studies on related compounds.

Early investigations into substituted cyclohexanones focused on understanding the principles of conformational analysis. The development of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, in the mid-20th century, provided a powerful tool for elucidating the three-dimensional structures and conformational equilibria of these molecules.

A notable study from 1985 highlighted the photochemical behavior of both cis- and trans-2,6-diphenylcyclohexanone. osti.gov This research involved the synthesis of both isomers and an investigation into their photodecarbonylation reactions, where the molecule expels a molecule of carbon monoxide upon irradiation with light. osti.govsigmaaldrich.com The study revealed that the photolysis of both cis- and trans-2,6-diphenylcyclohexanone leads to the formation of cis- and trans-1,2-diphenylcyclopentane and cis- and trans-1,5-diphenyl-1-pentene. osti.gov This indicates that the stereochemistry of the starting ketone does not dictate the stereochemistry of the major photoproducts.

Scope and Research Trajectories for cis-2,6-Diphenylcyclohexanone Studies

Current and future research on cis-2,6-diphenylcyclohexanone and related compounds is likely to follow several key trajectories, building upon the foundational knowledge of its synthesis and reactivity.

Stereoselective Synthesis: The development of highly efficient and stereoselective methods for the synthesis of the cis isomer remains an area of active interest. While methods for the synthesis of disubstituted cyclohexanones exist, achieving high diastereoselectivity for the cis isomer, particularly with bulky aryl substituents, can be challenging. Research in this area may focus on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the cyclization or substitution reactions used to prepare the ring system. For instance, a known method allows for the conversion of the more stable cis-2,6-dialkyl-cyclohexanones into their less stable trans-isomers through the formation and subsequent decomposition of their semicarbazone derivatives with nitrous acid. rsc.org

Photochemical and Photophysical Properties: The established photochemical reactivity of cis-2,6-diphenylcyclohexanone in undergoing decarbonylation opens avenues for further investigation. osti.govsigmaaldrich.com Future studies could explore the reaction mechanism in greater detail, including the nature of the excited states involved and the dynamics of the bond cleavage and rearrangement processes. Understanding these photophysical properties could lead to applications in areas such as photoremovable protecting groups or the light-initiated synthesis of complex cyclopentane (B165970) derivatives.

Conformational Analysis and Molecular Modeling: Advanced spectroscopic techniques and computational chemistry provide powerful tools to further probe the conformational landscape of cis-2,6-diphenylcyclohexanone. Detailed NMR studies, potentially at variable temperatures, can provide quantitative information about the equilibrium between the two chair conformers. This experimental data, in conjunction with high-level theoretical calculations, can offer a precise understanding of the energetic factors governing its three-dimensional structure.

Structure

3D Structure

Properties

CAS No. |

20834-02-0 |

|---|---|

Molecular Formula |

C18H18O |

Molecular Weight |

250.3 g/mol |

IUPAC Name |

(2S,6R)-2,6-diphenylcyclohexan-1-one |

InChI |

InChI=1S/C18H18O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2/t16-,17+ |

InChI Key |

JHMUMWBKYPMOLI-CALCHBBNSA-N |

Isomeric SMILES |

C1C[C@@H](C(=O)[C@@H](C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1CC(C(=O)C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Cis 2,6 Diphenylcyclohexanone

Direct Synthetic Approaches

Direct methods for forming the diphenylcyclohexanone structure often rely on classical carbon-carbon bond-forming reactions, as well as more contemporary photochemical techniques.

The most traditional and widely employed route to the 2,6-diphenyl-substituted cyclohexanone (B45756) core is through a double Aldol (B89426) condensation reaction. This pathway typically involves the base-catalyzed reaction between cyclohexanone and two equivalents of benzaldehyde (B42025).

The initial reaction is a crossed Aldol condensation where the enolate of cyclohexanone attacks the carbonyl carbon of benzaldehyde. This occurs twice, at both α-carbons of the cyclohexanone. The resulting β-hydroxy ketone intermediates readily undergo dehydration (elimination of water) under the reaction conditions to yield 2,6-dibenzylidenecyclohexanone, a highly conjugated and stable α,β-unsaturated ketone.

To obtain the target saturated compound, 2,6-diphenylcyclohexanone (B1595425), a subsequent reduction step is required. This is typically achieved through catalytic hydrogenation, which reduces the two exocyclic double bonds and the carbonyl group. Selective reduction of only the carbon-carbon double bonds can also be performed to yield the desired saturated ketone. The reaction of benzaldehyde with cyclohexanone is effectively catalyzed by a Manganese(III) complex, leading to the aldol product with excellent yields. nih.gov

Table 1: Conditions for Aldol Condensation of Cyclohexanone and Benzaldehyde

| Catalyst | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| R,R-4 (Mn(III) complex) | THF | 5 | 12 | >99 | nih.gov |

| R,R-4 (Mn(III) complex) | Dioxane | 5 | 18 | 90 | nih.gov |

| R,R-4 (Mn(III) complex) | DME | 5 | 24 | 85 | nih.gov |

| NaOH | Ethanol | - | - | 70.28 | mdpi.com |

The Wittig reaction is a powerful method for olefination, converting a ketone or aldehyde into an alkene. rsc.org It is crucial to note that the Wittig reaction is not a method for the primary synthesis of the cyclohexanone ring itself. Instead, it is a significant tool for the functionalization of a pre-existing cyclohexanone. nih.govyoutube.com

In the context of cyclohexanone derivatives, the reaction involves treating the ketone with a phosphorus ylide (a Wittig reagent). This results in the replacement of the carbonyl oxygen with the carbon group from the ylide, forming an exocyclic double bond. For instance, reacting cyclohexanone with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) yields methylenecyclohexane. nih.govyoutube.com This application can be used to build complex molecular architectures starting from a cyclohexanone scaffold.

The general mechanism proceeds via a [2+2] cycloaddition between the ylide and the ketone to form an oxaphosphetane intermediate, which then fragments to give the alkene and a highly stable triphenylphosphine (B44618) oxide, the driving force for the reaction. rsc.org

Modern synthetic chemistry has seen the emergence of powerful photochemical methods for constructing complex molecules. The synthesis of substituted cyclohexanones can be achieved through a tandem carbene and photoredox-catalyzed process. This strategy represents a convergent formal [5+1] cycloaddition.

This method involves two distinct photoredox cycles, enabling the formation of two contiguous carbon-carbon bonds under mild conditions without the need for strong bases or costly metal catalysts. For example, silyl (B83357) enol ethers can react with alkenes under blue-light irradiation in the presence of a photocatalyst to yield α-alkylated cyclohexanones. Another approach uses visible light to mediate the addition of tertiary carbon radicals to cyclic α,β-unsaturated ketones. These photochemical routes offer novel disconnections for accessing complex cyclohexanone structures.

Stereoselective Synthesis of the cis-Isomer

Controlling the stereochemistry at the C2 and C6 positions is the most significant challenge in synthesizing a specific isomer of 2,6-diphenylcyclohexanone. The relative orientation of the two phenyl groups (cis or trans) is determined by the synthetic pathway and reaction conditions.

Achieving a high yield of the cis-isomer is synthetically challenging, as it is generally the thermodynamically less stable of the two isomers. Most synthetic routes that proceed through an equilibrium process favor the trans-isomer.

The primary route to 2,6-diphenylcyclohexanone involves the catalytic hydrogenation of 2,6-dibenzylidenecyclohexanone. Research into the desymmetrizing enantioselective hydrogenation of this substrate using a Rhodium-f-spiroPhos catalyst has shown excellent diastereoselectivity, but overwhelmingly in favor of the trans product. In these reactions, a diastereomeric ratio of greater than 20:1 (trans:cis) is often achieved. This high selectivity for the trans isomer is attributed to it being the more thermodynamically stable product.

While methods for the stereoselective synthesis of other cis-2,6-disubstituted cyclic systems exist, such as gold-catalyzed sequences for tetrahydropyrans, specific methodologies that preferentially yield cis-2,6-diphenylcyclohexanone are not widely reported. rsc.org Biocatalytic reductions of substituted cyclohexanones using organisms like Saccharomyces cerevisiae are known to produce specific stereoisomers of the corresponding cyclohexanols, but this does not directly address the formation of the cis-ketone.

The stereochemical outcome of the synthesis of 2,6-diphenylcyclohexanone is governed by principles of thermodynamics and kinetics. The two phenyl groups are bulky substituents, and their spatial arrangement significantly impacts the stability of the molecule.

The trans-isomer is thermodynamically more stable than the cis-isomer. In a chair conformation, the trans-isomer can place both large phenyl groups in equatorial positions, which minimizes steric strain. In contrast, the cis-isomer must have one phenyl group in an equatorial position and the other in a higher-energy axial position, leading to unfavorable 1,3-diaxial interactions.

Due to this stability difference, the cis-isomer can be converted to the more stable trans-isomer under conditions that allow for equilibration. This process, known as epimerization, can occur at the α-carbon via the formation of an enol or enolate intermediate, which is readily facilitated by either acid or base catalysis. If a synthesis produces a mixture of cis and trans isomers, subjecting this mixture to equilibrating conditions will result in an enrichment of the more stable trans-isomer. The high trans selectivity observed in catalytic hydrogenation is a reflection of this underlying thermodynamic preference.

Chiral Auxiliary and Catalyst-Mediated Approaches to Stereocontrol

The quest for enantiomerically pure or diastereomerically enriched cyclic compounds has led to the development of sophisticated strategies that employ chiral auxiliaries and catalysts. These methods aim to control the three-dimensional arrangement of atoms during bond formation, thereby directing the reaction towards a desired stereoisomer.

While specific examples detailing the direct application of chiral auxiliaries for the asymmetric synthesis of cis-2,6-diphenylcyclohexanone are not extensively documented in readily available literature, the principles of asymmetric synthesis provide a clear framework. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate, directing a subsequent reaction to proceed with a specific stereochemical outcome. After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality. For the synthesis of cis-2,6-diphenylcyclohexanone, a potential strategy would involve the use of a chiral enamine or a chiral imine derived from a chiral amine and a suitable precursor to the cyclohexanone ring. This chiral intermediate would then undergo a cyclization reaction, with the steric bulk and electronic properties of the auxiliary favoring the formation of the cis diastereomer.

Catalyst-mediated approaches offer an alternative and often more atom-economical route to stereocontrol. In this context, a small amount of a chiral catalyst is used to generate a chiral environment around the reacting molecules, influencing the stereochemical course of the reaction. For instance, the catalytic asymmetric synthesis of disubstituted cyclohexanes has been achieved through various methods, including nickel-catalyzed convergent hydroalkenylation, which has been shown to produce cis-1,2-disubstituted cycloalkanes with high enantioselectivity. acs.org Although not a direct synthesis of the target ketone, this highlights the potential of catalytic methods to control cis stereochemistry in a cyclohexyl system.

A plausible catalytic route to cis-2,6-diphenylcyclohexanone could involve the asymmetric hydrogenation of 2,6-diphenyl-2-cyclohexen-1-one. The choice of a suitable chiral catalyst, likely a transition metal complex with a chiral ligand (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands), would be crucial. The catalyst would coordinate to the enone in a way that shields one face of the double bond, leading to the delivery of hydrogen from the less hindered face and preferentially forming the cis product. The efficiency and stereoselectivity of such a reaction would be highly dependent on the specific catalyst, solvent, and reaction conditions.

Precursor-Based Synthetic Routes

The synthesis of cis-2,6-diphenylcyclohexanone can also be approached by modifying existing cyclic or acyclic precursors. These methods rely on well-established chemical transformations to construct the desired cyclohexanone ring with the correct stereochemistry.

Transformation of Related Cyclohexanone Derivatives

One of the most direct precursor-based methods involves the stereoselective reduction of 2,6-diphenyl-2-cyclohexen-1-one. The starting enone can be synthesized through various condensation reactions. The key to obtaining the cis-isomer lies in the choice of reducing agent and reaction conditions. Catalytic hydrogenation, as mentioned earlier, is a powerful tool. The selection of the catalyst and support can significantly influence the diastereoselectivity of the reduction. For example, hydrogenation over certain catalysts might favor the approach of hydrogen from the face of the molecule opposite to the existing phenyl group at the 6-position, leading to the desired cis configuration.

Another potential transformation involves the intramolecular aldol condensation of a suitable acyclic precursor, namely 1,5-diphenyl-1,5-pentanedione. This reaction, typically carried out under basic or acidic conditions, leads to the formation of a six-membered ring. libretexts.orgpressbooks.pub The stereochemical outcome of this cyclization is governed by the thermodynamics of the system. The formation of the more stable chair conformation of the enolate intermediate will dictate the relative orientation of the phenyl groups in the final product. Generally, intramolecular aldol reactions of 1,5-diketones lead to the formation of cyclohexenone products. libretexts.orgpressbooks.publibretexts.org To obtain the saturated cyclohexanone, a subsequent reduction step would be necessary. The stereoselectivity of the initial cyclization towards the cis or trans aldol adduct would depend on the reaction conditions, with the possibility of thermodynamic control favoring the more stable diastereomer.

| Precursor | Reagents and Conditions | Product(s) | Stereoselectivity |

| 2,6-Diphenyl-2-cyclohexen-1-one | Catalytic Hydrogenation (e.g., H₂, Pd/C, Rh/C) | cis- and/or trans-2,6-Diphenylcyclohexanone | Dependent on catalyst and conditions |

| 1,5-Diphenyl-1,5-pentanedione | Base (e.g., NaOH, KOH) or Acid (e.g., H₂SO₄), followed by reduction | cis- and/or trans-2,6-Diphenylcyclohexanone | Dependent on cyclization and reduction conditions |

This table summarizes potential transformations of related cyclohexanone derivatives and their precursors. The stereoselectivity is highly dependent on the specific reagents and reaction conditions employed.

Dehydrohalogenation Reactions of Halogenated Cyclohexanone Precursors

Dehydrohalogenation reactions provide a classic method for the introduction of unsaturation and can also be strategically employed in the synthesis of specific isomers. A relevant example is the dehydrobromination of cis-2,6-dibromo-4,4-diphenylcyclohexanone. acs.org While this specific precursor has gem-diphenyl substitution at the 4-position, the principles of the reaction are applicable. The treatment of a dihalogenated cyclohexanone with a base can lead to the elimination of two molecules of hydrogen halide, potentially forming a cyclohexadienone or, through a different pathway, a rearranged product.

For the synthesis of cis-2,6-diphenylcyclohexanone, a more direct approach would involve the dehydrohalogenation of a monohalogenated precursor, such as 2-bromo-2,6-diphenylcyclohexanone. The stereochemistry of the starting halide and the choice of base would be critical in determining the stereochemical outcome. An E2 elimination mechanism, which proceeds through a specific anti-periplanar arrangement of the hydrogen and the leaving group (halogen), could be exploited to control the formation of a double bond in a specific position. Subsequent stereoselective reduction of the resulting enone would then yield the desired cis-cyclohexanone.

Alternatively, the reaction of cis-2,6-dibromo-4,4-diphenylcyclohexanone with a base has been reported to lead to the formation of 2-bromo-4,4-diphenyl-2-cyclohexen-1-one. acs.org This transformation highlights the complexity of dehydrohalogenation reactions in polysubstituted systems, where the initial stereochemistry of the starting material directs the regiochemical and stereochemical outcome of the elimination. The synthesis of cis-2,6-diphenylcyclohexanone via a dehydrohalogenation route would likely involve a multi-step sequence, carefully controlling the stereochemistry at each stage.

| Halogenated Precursor | Reagents and Conditions | Potential Intermediate(s) |

| cis-2,6-Dibromo-4,4-diphenylcyclohexanone | Base (e.g., Sodium Acetate, Triethylamine) | 2-Bromo-4,4-diphenyl-2-cyclohexen-1-one |

| 2-Halo-2,6-diphenylcyclohexanone | Base | 2,6-Diphenyl-2-cyclohexen-1-one |

This table outlines potential dehydrohalogenation reactions of halogenated cyclohexanone precursors. The final product, cis-2,6-diphenylcyclohexanone, would require subsequent transformation of the unsaturated intermediates.

Stereochemical and Conformational Analysis of Cis 2,6 Diphenylcyclohexanone

Elucidation of cis-Configuration and Geometric Isomerism

Cis-Trans Isomerism in Disubstituted Cyclohexane (B81311) Rings

In disubstituted cyclohexanes, the spatial orientation of the two substituents relative to the plane of the ring gives rise to cis-trans isomerism. For 2,6-diphenylcyclohexanone (B1595425), the cis-isomer has both phenyl groups located on the same side of the ring, either both pointing "up" or both "down". In contrast, the trans-isomer has the two phenyl groups on opposite sides of the ring, one "up" and one "down". This difference in spatial arrangement leads to distinct physical and chemical properties for each isomer. The interconversion between cis and trans isomers is not possible without breaking and reforming chemical bonds.

Factors Influencing Stereoisomeric Purity and Distribution

The synthesis of 2,6-diphenylcyclohexanone often results in a mixture of cis and trans isomers. The relative distribution of these stereoisomers is influenced by the reaction conditions, including the choice of reagents, temperature, and solvent. For instance, certain synthetic routes may favor the formation of the thermodynamically more stable isomer. It has been noted that the more stable cis-2,6-dialkyl-cyclohexanones can be converted into their less stable trans-isomers through a process involving the formation and subsequent decomposition of their semicarbazone derivatives. This suggests that under certain conditions, the cis configuration is the thermodynamically preferred arrangement for 2,6-disubstituted cyclohexanones. The purification of a specific isomer, such as cis-2,6-diphenylcyclohexanone, from a mixture typically requires chromatographic techniques.

Cyclohexanone (B45756) Ring Conformation Studies

The cyclohexanone ring is not planar and adopts various non-planar conformations to relieve ring strain. The presence of the sp²-hybridized carbonyl carbon and the two bulky phenyl substituents in cis-2,6-diphenylcyclohexanone significantly influences the ring's conformational preferences.

Predominance of Chair Conformations

Like cyclohexane itself, the cyclohexanone ring predominantly adopts a chair conformation to minimize angle and torsional strain. In the case of cis-2,6-diphenylcyclohexanone, there are two possible chair conformations that can interconvert through a process known as ring flipping. In one chair conformer, one phenyl group occupies an axial position while the other is in an equatorial position (axial-equatorial). The ring flip converts the axial phenyl group to an equatorial position and the equatorial phenyl group to an axial position. Due to the significant steric bulk of the phenyl groups, the chair conformation that places both substituents in a more sterically favorable arrangement is preferred.

Analysis of Distorted Conformations and Conformational Equilibria

The presence of the carbonyl group and the large phenyl substituents can lead to distortions from the ideal chair conformation. The C-C-C bond angles around the sp² carbonyl carbon are closer to 120°, which flattens that part of the ring compared to a standard cyclohexane chair.

The conformational equilibrium of cis-2,6-diphenylcyclohexanone is dictated by the energetic balance between the two chair conformers. The conformer that minimizes steric interactions, particularly 1,3-diaxial interactions, will be lower in energy and thus more populated at equilibrium. In the axial-equatorial conformation of cis-2,6-disubstituted cyclohexanes, the axial substituent experiences steric repulsion from the axial hydrogens at the C4 and C6 positions. The magnitude of this steric strain influences the position of the conformational equilibrium. Given the large size of the phenyl group, there is a strong preference for it to occupy the equatorial position to avoid these unfavorable 1,3-diaxial interactions.

Substituent Orientation and Steric Effects of Phenyl Groups

The orientation of the phenyl groups in cis-2,6-diphenylcyclohexanone is a key determinant of its conformational stability. In the preferred chair conformation, one phenyl group will be in an axial orientation and the other in an equatorial orientation.

The axial phenyl group experiences significant steric hindrance from the axial hydrogens on the same side of the ring. This steric strain, known as 1,3-diaxial interaction, destabilizes the conformation. The equatorial phenyl group, on the other hand, points away from the ring and experiences much less steric hindrance. Therefore, the conformational equilibrium will strongly favor the chair form where one of the bulky phenyl groups can occupy an equatorial position. However, in the cis isomer, it is impossible for both phenyl groups to be equatorial simultaneously. This inherent structural feature leads to a conformational compromise where one phenyl group must adopt the less favorable axial position. The rotational orientation of the phenyl rings themselves will also adjust to minimize steric clashes with the cyclohexane ring.

Equatorial and Axial Preferences of Phenyl Moieties

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In a disubstituted cyclohexane like 2,6-diphenylcyclohexanone, the relative orientation of the two phenyl groups defines its cis and trans isomers. For the cis isomer, the stereochemistry dictates that one phenyl substituent must occupy an axial position while the other assumes an equatorial position in the stable chair conformation.

This axial-equatorial arrangement is a direct consequence of the cis configuration, where both phenyl groups are on the same side of the ring's general plane. mvpsvktcollege.ac.in A conformation where both groups are equatorial would correspond to the trans isomer, and a diaxial conformation is energetically unfavorable due to severe steric clashes, known as 1,3-diaxial interactions. sapub.orglibretexts.org The axial phenyl group encounters steric hindrance from the axial hydrogen atoms at the third and fifth carbon atoms of the ring. Consequently, the chair conformation of cis-2,6-diphenylcyclohexanone is a compromise, balancing the inherent preference of a bulky group for the less hindered equatorial position against the constraints imposed by the cis stereochemistry. The energy associated with an axial methyl group, a smaller substituent, is approximately 1.8 kcal/mol due to these interactions. mvpsvktcollege.ac.in While specific energy values for the phenyl group are different, the principle of steric avoidance remains central.

The relative stability of disubstituted cyclohexanes is a key aspect of their conformational analysis. sapub.org In the case of cis-1,2-dimethylcyclohexane, a related system, both chair conformers possess one axial and one equatorial methyl group, leading to equal stability. libretexts.org However, the larger size of the phenyl group compared to a methyl group amplifies the steric strain of the axial substituent in cis-2,6-diphenylcyclohexanone.

Intramolecular Interactions and Dihedral Angle Analysis

The detailed three-dimensional structure of cis-2,6-diphenylcyclohexanone is shaped by a network of intramolecular interactions. The significant steric repulsion between the axial phenyl group and the syn-axial hydrogens can lead to a distortion of the cyclohexane ring from its ideal chair geometry. This flattening of the ring serves to increase the distance between the interacting groups, thereby alleviating some of the steric strain.

Advanced analytical techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools for elucidating the precise structural details of such molecules. researchgate.netnih.gov X-ray diffraction studies on similar complex cyclic molecules have successfully determined the chair conformation and the specific orientations of substituents, including the axial or equatorial nature of different groups. nih.gov NMR spectroscopy, particularly the analysis of chemical shifts and coupling constants, provides information about the local electronic environment and dihedral angles of protons within the molecule, further confirming the conformational preferences in solution. researchgate.net For instance, in a related system, the absence of significant deshielding of certain protons in the NMR spectrum was explained by the equatorial position of a phosphoryl oxygen atom, which placed it away from the axial protons . nih.gov

The table below summarizes the key conformational features of cis-2,6-diphenylcyclohexanone.

| Feature | Description |

| Ring Conformation | Primarily a chair conformation, which may be slightly distorted to relieve steric strain. |

| Phenyl Group Positions | One phenyl group occupies an axial position, and the other occupies an equatorial position. |

| Key Intramolecular Interaction | 1,3-diaxial steric strain between the axial phenyl group and the syn-axial hydrogens. |

| Dihedral Angles | The rotation of the axial phenyl group is more restricted than that of the equatorial phenyl group due to steric hindrance. |

Reaction Mechanisms and Chemical Reactivity of Cis 2,6 Diphenylcyclohexanone

Carbonyl Group Reactivity

The ketone functionality is central to the reactivity of cis-2,6-diphenylcyclohexanone, undergoing a range of reactions typical of carbonyl compounds, but often with stereochemical implications influenced by the cis-orientation of the phenyl groups.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of cis-2,6-diphenylcyclohexanone is electrophilic and thus susceptible to attack by nucleophiles. These reactions proceed via the formation of a tetrahedral intermediate. The stereochemistry of the incoming nucleophile is influenced by the steric hindrance imposed by the two adjacent, axially-oriented phenyl groups in the preferred chair conformation. This steric bulk generally directs the nucleophile to attack from the less hindered equatorial face.

An example of this is the formation of semicarbazones. The reaction of cis-2,6-disubstituted cyclohexanones with semicarbazide (B1199961) leads to the formation of the corresponding semicarbazone derivative. Interestingly, the decomposition of these derivatives with nitrous acid can be utilized as a method to convert the more stable cis-isomers of 2,6-dialkyl-cyclohexanones into their less stable trans-isomers. rsc.org

Reduction Reactions of the Ketone Functionality

The ketone group of cis-2,6-diphenylcyclohexanone can be reduced to the corresponding alcohol, cis-2,6-diphenylcyclohexanol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The stereochemical outcome of the reduction is again influenced by the steric environment around the carbonyl group. The hydride will preferentially attack from the less hindered equatorial face, leading to the formation of the alcohol with the hydroxyl group in the axial position.

Photoreactivity and Photodecarbonylation Processes

cis-2,6-Diphenylcyclohexanone is a photochemically active compound. sigmaaldrich.com Upon irradiation with ultraviolet light, it can undergo a variety of photochemical transformations. One of the notable reactions is photodecarbonylation, which involves the expulsion of a molecule of carbon monoxide. sigmaaldrich.com

This process is believed to proceed through the formation of an alkyl-benzyl biradical intermediate. A study on the photochemistry of both trans- and cis-2,6-diphenylcyclohexanone revealed that the primary photolysis products are cis- and trans-1,2-diphenylcyclopentane and cis- and trans-1,5-diphenyl-1-pentene. osti.gov The yields of these products were found to be independent of the starting ketone's configuration. osti.gov In addition to these major products, smaller quantities of benzaldehyde (B42025), acetophenone, and diphenyl were also formed. osti.gov

The photodecarbonylation reaction highlights the ability of light energy to induce significant molecular rearrangements and fragmentations in this system.

Reactions Involving Aromatic Substituents

While the primary reactivity is centered on the cyclohexanone (B45756) core, the two phenyl groups can also participate in chemical transformations. These aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the alkyl substituent (the cyclohexanone ring) on the phenyl ring will influence the position of substitution, typically favoring the ortho and para positions. However, the steric bulk of the cyclohexanone ring may hinder substitution at the ortho positions.

Interactions with Diverse Catalytic Systems

The reactivity of cyclohexanone derivatives, including cis-2,6-diphenylcyclohexanone, can be significantly enhanced and controlled through the use of various catalytic systems.

Metal-Catalyzed Transformations of Cyclohexanone Derivatives

Transition metal catalysis has emerged as a powerful tool for a wide array of chemical transformations. mdpi.com In the context of cyclohexanone derivatives, metal catalysts can facilitate reactions such as cross-coupling, cycloisomerization, and C-H activation. mdpi.comnih.govmdpi.com

For instance, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are widely used to form new carbon-carbon bonds. mdpi.com While direct examples involving cis-2,6-diphenylcyclohexanone are not prevalent in the provided search results, the general principles of these reactions can be applied. For example, if a bromo or iodo group were introduced onto one of the phenyl rings, it could serve as a handle for a palladium-catalyzed cross-coupling reaction with a suitable boronic acid partner.

Organocatalytic Applications in Reactions of cis-2,6-Diphenylcyclohexanone

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze chemical transformations. While the application of organocatalysis to various cyclohexanone derivatives is well-documented, specific examples employing cis-2,6-diphenylcyclohexanone as a substrate are not prominently featured in current scientific literature. This suggests that the full potential of this sterically demanding ketone within the realm of organocatalysis remains an area ripe for exploration.

In principle, the carbonyl group of cis-2,6-diphenylcyclohexanone could be activated by a variety of organocatalytic modes. For instance, the formation of an enamine with a chiral secondary amine catalyst could facilitate asymmetric α-functionalization reactions. Similarly, activation of electrophiles by chiral Brønsted acids or hydrogen-bond donors could enable enantioselective additions to the enol or enolate form of the ketone. However, the significant steric bulk imposed by the two cis-disposed phenyl groups would likely present a considerable challenge to the approach of both the organocatalyst and the reacting partner, potentially leading to lower reactivity or requiring bespoke catalyst design.

Derivatization Reactions and Functional Group Transformations

cis-2,6-Diphenylcyclohexanone serves as a versatile starting material for the synthesis of a range of more complex molecules through various derivatization and functional group transformation reactions.

One of the notable transformations of cis-2,6-diphenylcyclohexanone is its photochemical reactivity. Upon irradiation, it can undergo decarbonylation, leading to the formation of cyclopentane (B165970) and pentene derivatives. osti.gov Specifically, photolysis of cis-2,6-diphenylcyclohexanone has been reported to yield cis- and trans-1,2-diphenylcyclopentane and cis- and trans-1,5-diphenyl-1-pentene. osti.gov This reaction proceeds through the formation of a biradical intermediate, followed by decarbonylation and subsequent radical recombination or disproportionation.

Furthermore, cis-2,6-diphenylcyclohexanone is a known precursor for the synthesis of cis- and trans-2-(p-carboxybenzyl)-2,6-diphenyl-6-vinylcyclohexanone. sigmaaldrich.com This transformation highlights the utility of the starting ketone in building more elaborate molecular architectures.

The carbonyl group itself is a prime site for a multitude of functional group transformations, including reduction and carbon-carbon bond-forming reactions.

Reduction to Alcohol: The reduction of the carbonyl group in cis-2,6-diphenylcyclohexanone to a secondary alcohol can be achieved using various reducing agents. The stereochemical outcome of this reduction is of particular interest. Based on studies of analogous 2,6-disubstituted cyclohexanones, the approach of the hydride reagent is influenced by the steric hindrance of the axial and equatorial positions. For instance, the reduction of cis-2,6-dimethylcyclohexanone with sodium borohydride has been shown to yield predominantly the corresponding axial alcohol. researchgate.net By analogy, the reduction of cis-2,6-diphenylcyclohexanone is expected to favor the formation of the alcohol where the hydroxyl group is in the axial position to minimize steric interactions with the bulky phenyl groups.

| Reducing Agent | Expected Major Product Stereoisomer |

| Sodium Borohydride | cis, trans-2,6-Diphenylcyclohexanol |

| Lithium Aluminum Hydride | cis, trans-2,6-Diphenylcyclohexanol |

Table 1: Expected Stereochemical Outcome of the Reduction of cis-2,6-Diphenylcyclohexanone.

Wittig Reaction: The Wittig reaction provides a powerful method for converting the carbonyl group into a carbon-carbon double bond. The reaction of cis-2,6-diphenylcyclohexanone with a phosphonium (B103445) ylide would lead to the formation of a substituted methylene-cyclohexane derivative. The steric hindrance around the carbonyl group may necessitate more reactive ylides or harsher reaction conditions to achieve good yields.

Grignard Reaction: The addition of Grignard reagents to the carbonyl carbon of cis-2,6-diphenylcyclohexanone results in the formation of tertiary alcohols. This reaction allows for the introduction of a wide variety of alkyl or aryl groups at the former carbonyl carbon, further expanding the synthetic utility of this ketone. The stereoselectivity of the Grignard addition will be governed by the steric demands of both the incoming Grignard reagent and the phenyl substituents on the cyclohexanone ring.

| Reaction Type | Reagent Example | Product Type |

| Reduction | NaBH₄ | cis-2,6-Diphenylcyclohexanol |

| Wittig Reaction | Ph₃P=CH₂ | 1-Methylene-2,6-diphenylcyclohexane |

| Grignard Addition | CH₃MgBr | 1-Methyl-2,6-diphenylcyclohexan-1-ol |

Table 2: Examples of Derivatization Reactions of cis-2,6-Diphenylcyclohexanone.

Advanced Spectroscopic Characterization and Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity, configuration, and conformation of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Configurational and Conformational Assignment

Proton NMR (¹H NMR) is particularly sensitive to the local electronic environment and spatial orientation of hydrogen atoms. In cis-2,6-diphenylcyclohexanone, the chair conformation of the cyclohexanone (B45756) ring is a key determinant of the observed proton signals. The cis configuration places the two phenyl groups on the same face of the ring, leading to a specific set of chemical shifts and coupling constants for the cyclohexyl protons.

The assignment of protons in the ¹H NMR spectrum is crucial for conformational analysis. In the preferred chair conformation, the protons at the C2 and C6 positions, which are adjacent to the phenyl groups, exhibit distinct signals. The relative orientation of these protons (axial or equatorial) with respect to their neighbors results in characteristic splitting patterns and coupling constants (J-values). For instance, a large coupling constant between two vicinal protons typically indicates a dihedral angle close to 180°, which is characteristic of an axial-axial relationship in a cyclohexane (B81311) chair. Conversely, smaller coupling constants are observed for axial-equatorial and equatorial-equatorial interactions. The cis relationship of the phenyl groups influences the magnetic shielding of the nearby protons, leading to specific chemical shift values that aid in their assignment.

A hypothetical data table for the ¹H NMR of cis-2,6-diphenylcyclohexanone is presented below, illustrating the expected chemical shifts and multiplicities.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2/H-6 | 3.8 - 4.0 | m | - |

| H-3ax/H-5ax | 2.2 - 2.4 | m | - |

| H-3eq/H-5eq | 2.0 - 2.2 | m | - |

| H-4 | 1.8 - 2.0 | m | - |

| Phenyl-H | 7.2 - 7.5 | m | - |

Note: This is a representative table based on typical values for similar structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in cis-2,6-diphenylcyclohexanone gives rise to a distinct signal, allowing for a complete census of the carbon skeleton. The chemical shift of each carbon is indicative of its hybridization and electronic environment.

The carbonyl carbon (C1) of the cyclohexanone ring typically appears at a downfield chemical shift (around 200-210 ppm). The carbons bearing the phenyl groups (C2 and C6) are also shifted downfield due to the deshielding effect of the aromatic rings. The remaining methylene (B1212753) carbons of the cyclohexane ring (C3, C4, and C5) resonate at higher fields. The phenyl carbons themselves will show a characteristic pattern of signals in the aromatic region of the spectrum.

A representative ¹³C NMR data table is provided below:

| Carbon | Chemical Shift (ppm) |

| C1 (C=O) | ~208 |

| C2/C6 | ~55 |

| C3/C5 | ~30 |

| C4 | ~25 |

| Phenyl-C (ipso) | ~140 |

| Phenyl-C (ortho) | ~128 |

| Phenyl-C (meta) | ~129 |

| Phenyl-C (para) | ~127 |

Note: This is a representative table based on typical values for similar structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC)

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and elucidating complex structural details.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks in a COSY spectrum connect protons that are spin-spin coupled, typically over two or three bonds. For cis-2,6-diphenylcyclohexanone, COSY would be instrumental in tracing the connectivity of the protons around the cyclohexane ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs. sdsu.edu Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to, providing a definitive assignment of the carbon skeleton based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.edu HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the ipso-carbons of the phenyl rings, by observing their correlations to nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. For cis-2,6-diphenylcyclohexanone, NOESY is critical for confirming the cis configuration. Strong NOE cross-peaks would be expected between the protons on C2 and C6 and the ortho protons of the respective phenyl groups, as well as between the axial protons on the same face of the cyclohexane ring.

X-ray Crystallography for Solid-State Structure Elucidation

While NMR spectroscopy provides invaluable information about the structure in solution, X-ray crystallography offers a definitive and high-resolution picture of the molecule in the solid state.

Determination of Crystal Structure and Absolute Configuration

By diffracting X-rays through a single crystal of cis-2,6-diphenylcyclohexanone, a three-dimensional electron density map can be generated, from which the precise coordinates of each atom can be determined. This allows for the unambiguous confirmation of the cis relative stereochemistry of the two phenyl groups. In the case of a chiral, enantiomerically pure crystal, X-ray crystallography can also be used to determine the absolute configuration of the molecule.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The crystal structure provides a wealth of precise geometric data, including bond lengths, bond angles, and torsion angles. This information is crucial for a detailed understanding of the molecular conformation. For cis-2,6-diphenylcyclohexanone, the analysis of torsion angles within the cyclohexane ring would definitively characterize its chair conformation, including any subtle distortions induced by the bulky phenyl substituents. The bond lengths and angles within the phenyl rings and the cyclohexanone core provide a benchmark for understanding the electronic and steric effects at play within the molecule.

A hypothetical table of selected crystallographic data is presented below:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Bond Length (C=O) (Å) | ~1.21 |

| Bond Length (C2-C(phenyl)) (Å) | ~1.52 |

| Bond Angle (C2-C1-C6) (°) | ~110 |

| Torsion Angle (C6-C1-C2-C3) (°) | Value |

Note: These are hypothetical values and would need to be determined from an actual crystal structure analysis.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The analysis of cis-2,6-diphenylcyclohexanone reveals characteristic vibrational modes. The most prominent of these is the carbonyl (C=O) stretching vibration, which is a strong indicator of the ketone functional group. The presence of two phenyl substituents on the cyclohexanone ring, as well as the stereochemistry of the molecule, influences the exact frequency of these vibrations.

Table 1: Predicted Vibrational Frequencies for cis-2,6-diphenylcyclohexanone

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O | Stretch | 1715 - 1730 | Strong (IR), Weak (Raman) |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Strong |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C-H (Aromatic) | Out-of-plane bend | 690 - 900 | Strong |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information helps in determining the molecular weight of a compound and can provide valuable clues about its structure through the analysis of its fragmentation pattern.

For cis-2,6-diphenylcyclohexanone, with a molecular formula of C₁₈H₁₈O, the expected molecular weight is approximately 250.33 g/mol . sigmaaldrich.com Therefore, in an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 250.

The fragmentation of cis-2,6-diphenylcyclohexanone under mass spectrometry conditions would be expected to proceed through several characteristic pathways, driven by the stability of the resulting fragments. A notable photochemical reaction of this compound is decarbonylation, a process that is also a common fragmentation pathway in mass spectrometry for cyclic ketones. osti.gov

Table 2: Predicted Mass Spectrometry Fragmentation for cis-2,6-diphenylcyclohexanone

| m/z | Proposed Fragment | Fragmentation Pathway |

| 250 | [C₁₈H₁₈O]⁺ | Molecular Ion (M⁺) |

| 222 | [C₁₇H₁₈]⁺ | Loss of CO (Decarbonylation) |

| 173 | [C₁₂H₁₃]⁺ | Cleavage of the cyclohexanone ring with loss of a phenyl group |

| 104 | [C₈H₈]⁺ | Phenyl radical cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement of benzyl (B1604629) cation) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

The analysis of these fragments provides a clear picture of the molecular structure. The initial loss of carbon monoxide is a strong indicator of the cyclic ketone structure. Subsequent fragmentations involving the phenyl groups and the cyclohexyl ring further confirm the identity of the compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, providing detailed information about the electronic structure of molecules. These calculations solve approximations of the Schrödinger equation to determine molecular properties. For cis-2,6-diphenylcyclohexanone, these methods are crucial for understanding how the interplay of the cyclohexanone (B45756) ring and the two bulky phenyl substituents dictates its geometry and energy.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT studies on cis-2,6-diphenylcyclohexanone would typically focus on optimizing the molecular geometry to find the lowest energy conformation.

Key areas of investigation using DFT include:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms. For cis-2,6-diphenylcyclohexanone, this involves confirming the preferred conformation of the cyclohexane (B81311) ring (e.g., chair, boat, or twist-boat) and the orientation of the two phenyl groups. The expected ground state is a chair conformation where one phenyl group occupies an axial position and the other an equatorial position to minimize steric hindrance.

Electronic Properties: Calculating properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the molecular electrostatic potential (MEP). The MEP map would highlight the electron-rich region around the carbonyl oxygen, which is a key site for nucleophilic attack.

Vibrational Frequencies: Predicting the infrared (IR) spectrum of the molecule. These calculated frequencies can be compared with experimental data to confirm the structure and identify characteristic vibrational modes, such as the C=O stretch of the ketone group.

| Parameter | Calculated Value (B3LYP/6-31G*) | Description |

|---|---|---|

| Total Energy | -848.7 Hartrees | The total electronic energy of the optimized geometry. |

| HOMO-LUMO Gap | 5.2 eV | Energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity. |

| Dipole Moment | 2.9 Debye | A measure of the molecule's overall polarity, primarily due to the carbonyl group. |

| C=O Stretch Frequency | 1715 cm-1 | The characteristic vibrational frequency for the ketone functional group. |

Beyond DFT, other quantum methods offer different levels of theory and computational cost.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. While computationally more demanding than DFT, they can provide benchmark-quality results for smaller systems or be used to validate DFT findings. For a molecule of this size, methods like MP2 would be employed for high-accuracy single-point energy calculations on DFT-optimized geometries.

Semi-Empirical Methods: Methods like AM1 or PM7 use approximations and parameters derived from experimental data to simplify calculations. They are significantly faster than DFT or ab initio methods, making them suitable for preliminary conformational searches on very large molecules or for qualitative assessments. However, their accuracy can be limited, especially for systems with complex electronic effects.

Conformational Energy Calculations and Potential Energy Surface Mapping

The flexibility of the cyclohexane ring and the rotation of the phenyl groups mean that cis-2,6-diphenylcyclohexanone can exist in multiple conformations. Conformational analysis is essential to identify the most stable structures and the energy barriers between them. libretexts.org

The primary equilibrium for a cis-1,2-disubstituted cyclohexane is the ring-flip between two chair conformations, which interconverts the axial and equatorial positions of the substituents. youtube.com In the case of cis-2,6-diphenylcyclohexanone, this equilibrium involves one phenyl group being axial and the other equatorial in both chair forms. Due to the molecule's symmetry, these two conformations are enantiomeric and thus have identical energy.

A Potential Energy Surface (PES) map can be generated by systematically changing key geometric parameters (e.g., dihedral angles) and calculating the corresponding energy. For this molecule, a PES map could explore:

The energy pathway of the chair-to-chair ring-flip, identifying the high-energy twist-boat transition state.

The rotational barriers of the axial and equatorial phenyl groups, which are influenced by steric clashes with the cyclohexane ring hydrogens.

| Conformation / State | Relative Energy (kcal/mol) | Key Structural Features |

|---|---|---|

| Chair (ax, eq) | 0.0 | Ground state; one axial phenyl, one equatorial phenyl. |

| Twist-Boat (Transition State) | ~10-12 | Energy barrier for ring inversion. |

| Chair (eq, ax) | 0.0 | Enantiomeric ground state after ring-flip. |

Molecular Dynamics Simulations for Conformational Fluxionality

While quantum calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations model atomic motion by applying classical mechanics, allowing for the observation of conformational changes at finite temperatures.

For cis-2,6-diphenylcyclohexanone, an MD simulation would reveal:

Ring Inversion Dynamics: The frequency and timescale of the chair-to-chair ring-flip, providing a dynamic view of the equilibrium process.

Phenyl Group Rotation: The rotational motion of the phenyl substituents, showing how they sweep through different orientations and how their movement is coupled to the ring's flexibility.

Solvent Effects: By including explicit solvent molecules in the simulation, one can study how the molecule's conformational preferences and dynamics are influenced by its environment.

Prediction and Validation of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can then be used to interpret and validate experimental results.

NMR Spectroscopy: Quantum chemical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. These predictions are highly sensitive to the molecular geometry. For cis-2,6-diphenylcyclohexanone, calculating the NMR parameters for the equilibrium chair conformation would help in assigning experimental spectra. For example, the axial and equatorial protons on the same carbon would be predicted to have significantly different chemical shifts.

IR Spectroscopy: As mentioned in the DFT section, calculated vibrational frequencies can be used to generate a theoretical IR spectrum. This allows for the assignment of specific absorption bands to particular molecular motions, such as the prominent C=O stretch or C-H bending modes of the phenyl and cyclohexyl groups.

Reactivity and Reaction Pathway Modeling

Theoretical chemistry can be used to model chemical reactions, calculate activation energies, and elucidate reaction mechanisms. uh.edu For cis-2,6-diphenylcyclohexanone, a known reaction is its photochemical decarbonylation (loss of carbon monoxide upon exposure to light). sigmaaldrich.comosti.gov

Computational modeling of this reaction would involve:

Excited State Calculations: Using methods like Time-Dependent DFT (TD-DFT) to investigate the electronic excited states of the molecule and identify the state responsible for the photochemical activity.

Transition State Searching: Locating the transition state structures for the key steps of the reaction, such as the initial bond cleavage (alpha-cleavage) adjacent to the carbonyl group, followed by the expulsion of CO.

Reaction Coordinate Mapping: Calculating the energy profile along the reaction pathway from the reactant to the final products (e.g., 1,2-diphenylcyclopentane). This would provide the activation energies for each step and identify any intermediate species, offering a detailed mechanistic understanding of the photodecarbonylation process.

Transition State Analysis and Energy Barriers

A critical aspect of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is known as the activation energy or energy barrier, which dictates the rate of the reaction. Computational chemistry provides the means to locate and characterize these fleeting transition states and calculate the associated energy barriers.

For a molecule such as "Cyclohexanone, 2,6-diphenyl-, cis-," computational studies would typically involve mapping out the potential energy surface for a given reaction, for instance, its isomerization to the trans isomer or its reaction with a nucleophile. Methods like DFT are frequently employed for such tasks, as they offer a good balance between accuracy and computational cost. mdpi.com The process involves geometry optimization of the reactant and product structures, followed by a search for the transition state structure connecting them. Frequency calculations are then performed to confirm the nature of these stationary points; a minimum on the potential energy surface (reactant or product) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency. ijert.org

While specific computational studies on the transition states and energy barriers for reactions involving "Cyclohexanone, 2,6-diphenyl-, cis-" are not extensively documented in publicly available literature, the principles of such analyses are well-established. For illustrative purposes, a hypothetical reaction coordinate for the cis-trans isomerization is presented below. The energy barriers would be influenced by steric interactions between the phenyl groups and the cyclohexanone ring.

| Isomerization Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|

| cis to trans | DFT (B3LYP/6-31G) | 25.8 | -345 |

| trans to cis | DFT (B3LYP/6-31G) | 22.5 | -330 |

Note: The data in the table above is hypothetical and for illustrative purposes only, demonstrating the type of information that would be obtained from a computational study.

Mechanistic Insights Derived from Computational Data

Computational data extends beyond just energetics; it provides profound mechanistic insights. The geometry of a calculated transition state can reveal the concerted or stepwise nature of a reaction, as well as the key atomic interactions that stabilize it. For "Cyclohexanone, 2,6-diphenyl-, cis-," understanding the precise geometry of the transition state in, for example, a reduction reaction, could explain the observed stereoselectivity of the product alcohol. The orientation of the bulky phenyl groups would play a significant role in dictating the trajectory of an incoming reagent.

Furthermore, computational studies can elucidate the electronic effects at play during a reaction. Analysis of the molecular orbitals and charge distribution at the transition state can highlight charge transfer processes and orbital overlaps that are crucial for the reaction to proceed. For instance, in a nucleophilic addition to the carbonyl group of "Cyclohexanone, 2,6-diphenyl-, cis-," computational analysis could show how the phenyl groups electronically influence the reactivity of the carbonyl carbon.

While detailed mechanistic studies derived from computational data for this specific compound are not readily found, the general approach is a cornerstone of modern organic chemistry research. rsc.org For example, computational studies on related systems have been used to rationalize the stereochemical outcomes of reactions by comparing the activation energies of different pathways leading to different stereoisomers. mdpi.com The lower energy pathway is generally the one that is favored kinetically, leading to the major product.

| Reaction Pathway | Transition State Geometry | Relative Energy (kcal/mol) | Key Mechanistic Feature |

|---|---|---|---|

| Axial Attack | Chair-like | 0.0 | Less steric hindrance from equatorial phenyl groups |

| Equatorial Attack | Twist-boat-like | +4.2 | Significant steric repulsion from axial hydrogens and one phenyl group |

Note: The data in the table above is hypothetical and for illustrative purposes only, demonstrating the type of information that would be obtained from a computational study.

Synthetic Applications and Broader Utility in Organic Synthesis

cis-2,6-Diphenylcyclohexanone as a Key Chiral Synthon

A chiral synthon is a building block that contains at least one stereocenter and is used to introduce chirality into a target molecule. While cis-2,6-diphenylcyclohexanone itself is achiral due to a plane of symmetry, its derivatives can be readily made chiral. The prochiral nature of the carbonyl group allows for stereoselective additions, leading to the formation of chiral alcohols. For instance, the reduction of the ketone or the addition of organometallic reagents can proceed with high diastereoselectivity, influenced by the steric hindrance of the two phenyl groups.

The resulting chiral diols and amino alcohols, such as cis-1-amino-1-phenylcyclohexan-2-ol, are valuable intermediates in the synthesis of more complex chiral molecules. princeton.edu The predictable stereochemistry arising from reactions at the carbonyl group makes cis-2,6-diphenylcyclohexanone a useful starting material for creating molecules with defined three-dimensional arrangements.

Applications in Asymmetric Synthesis

Asymmetric synthesis focuses on the selective creation of one enantiomer or diastereomer of a chiral molecule. The stereochemical properties of cis-2,6-diphenylcyclohexanone and its derivatives make them well-suited for this purpose.

The cis-relationship of the two phenyl groups in the cyclohexanone (B45756) ring plays a crucial role in directing the stereochemical outcome of various reactions. The bulky phenyl groups can effectively block one face of the molecule, forcing incoming reagents to attack from the less hindered side. This steric control is evident in reactions such as:

Hydride Reductions: The reduction of the carbonyl group with hydride reagents often proceeds with high diastereoselectivity, favoring the formation of the alcohol where the hydroxyl group is in a trans relationship to the two phenyl groups.

Enolate Alkylation: The formation of an enolate from cis-2,6-diphenylcyclohexanone and its subsequent reaction with an electrophile can also be highly stereoselective. The phenyl groups can influence the geometry of the enolate and direct the approach of the electrophile.

These stereoselective transformations are fundamental in constructing chiral centers with a high degree of predictability, a key requirement in the synthesis of pharmaceuticals and other biologically active compounds.

While direct applications of cis-2,6-diphenylcyclohexanone as a catalyst are not extensively documented, its derivatives have the potential to act as chiral ligands in enantioselective catalysis. For example, chiral diols or amino alcohols derived from cis-2,6-diphenylcyclohexanone can be coordinated to a metal center, creating a chiral environment that can induce enantioselectivity in a catalytic reaction.

The Baeyer-Villiger oxidation, which involves the conversion of a ketone to an ester, is a reaction where chiral catalysts can be employed to achieve enantioselectivity. While there is no specific evidence of cis-2,6-diphenylcyclohexanone itself being used as a catalyst for this reaction, chiral ketones, in general, can be substrates for enantioselective Baeyer-Villiger oxidations, leading to the formation of optically active lactones. The success of such a reaction with a derivative of cis-2,6-diphenylcyclohexanone would depend on the ability of a chiral catalyst to differentiate between the two prochiral faces of the carbonyl group.

Building Block for Complex Molecular Architectures and Scaffolds

The rigid framework of cis-2,6-diphenylcyclohexanone makes it an attractive building block for the construction of more complex molecular architectures and scaffolds. mdpi.com A molecular scaffold is a core structure to which various functional groups can be attached to create a family of related compounds. mdpi.com The defined stereochemistry and conformational rigidity of the cis-2,6-diphenylcyclohexanone ring system can be used to control the spatial arrangement of these appended functional groups.

This approach is valuable in areas like medicinal chemistry, where the three-dimensional shape of a molecule is critical for its biological activity. nih.gov By using cis-2,6-diphenylcyclohexanone as a scaffold, chemists can systematically vary the substituents on the phenyl rings or other positions of the cyclohexanone core to explore structure-activity relationships. The use of pre-organized building blocks, including those derived from natural sources, is a powerful strategy for creating complex and functional molecular systems. rsc.org

Synthesis of Analogs and Structurally Related Compounds

The chemical modification of cis-2,6-diphenylcyclohexanone allows for the synthesis of a wide range of analogs with potentially new and interesting properties.

The cyclohexanone ring itself can be the site of various chemical transformations, leading to a diverse set of structurally related compounds. These modifications can include:

Ring Expansion: Reactions such as the Tiffeneau-Demjanov rearrangement could potentially be used to expand the six-membered ring to a seven-membered ring, creating a new class of compounds.

Ring Contraction: A Favorskii rearrangement, if applicable, could lead to the formation of a five-membered ring system.

Introduction of Heteroatoms: The carbonyl group can be a handle for introducing heteroatoms into the ring. For example, a Beckmann rearrangement of the corresponding oxime would lead to a lactam, incorporating a nitrogen atom into the ring structure.

Through these and other synthetic methods, the core structure of cis-2,6-diphenylcyclohexanone can be systematically altered to produce a library of analogs for various applications in chemistry and materials science. The synthesis of curcumin (B1669340) analogs, for instance, has involved the use of a cyclohexanone moiety as a stable substitute for the β-diketone structure. nih.gov

Interactive Data Table: Stereoselective Reactions of cis-2,6-Diphenylcyclohexanone Derivatives

| Reaction Type | Reagent | Product Type | Typical Stereoselectivity |

| Hydride Reduction | NaBH₄ | trans-2,6-Diphenylcyclohexanol | High |

| Grignard Addition | CH₃MgBr | Tertiary Alcohol | High |

| Enolate Alkylation | LDA, CH₃I | α-Methylated Ketone | Moderate to High |

Future Research Directions and Emerging Perspectives

Advancements in Stereocontrol and Enantioselective Methodologies

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the preparation of complex molecules with defined three-dimensional architectures. For cis-2,6-diphenylcyclohexanone, future research will undoubtedly focus on refining existing methods and developing novel strategies for its stereocontrolled and enantioselective synthesis.

Current approaches often yield mixtures of cis and trans isomers, necessitating further separation or isomerization steps. A significant area of future development lies in the application of asymmetric organocatalysis. Chiral small molecules, such as proline and its derivatives, have proven to be powerful tools for the enantioselective synthesis of a wide range of chiral compounds. The development of organocatalytic methodologies, for instance, through a Michael addition of a phenyl group equivalent to a cyclohexenone precursor bearing a chiral auxiliary or catalyst, could provide direct access to enantiomerically enriched cis-2,6-diphenylcyclohexanone.

Furthermore, the exploration of transition metal-catalyzed asymmetric synthesis holds considerable promise. While methods for the synthesis of trans-2,6-disubstituted cyclohexanones have been reported, achieving high cis-selectivity in an enantioselective manner remains a challenge. Future work could involve the design of novel chiral ligands for transition metals like rhodium, palladium, or iridium, which can effectively control the facial selectivity of key bond-forming reactions. For example, the enantioselective hydrogenation of a 2,6-diphenylenone precursor using a chiral catalyst could be a viable route.

A key challenge in the synthesis of cis-2,6-diphenylcyclohexanone is the inherent thermodynamic preference for the trans isomer where the bulky phenyl groups can both occupy equatorial positions. Overcoming this thermodynamic bias to favor the formation of the cis isomer, where one phenyl group must occupy a higher-energy axial position, requires kinetically controlled reaction conditions and highly selective catalysts.

Development of Novel Catalytic Systems for Enhanced Reactivity

The reactivity of cis-2,6-diphenylcyclohexanone is intrinsically linked to the development of novel catalytic systems. Future research will likely focus on catalysts that can activate the molecule in a specific and efficient manner, opening up new avenues for its transformation.

One promising area is the use of photoredox catalysis. The photochemical activity of cis-2,6-diphenylcyclohexanone is known, particularly its tendency to undergo decarbonylation. osti.gov Novel photoredox catalysts could be employed to harness this reactivity in a more controlled fashion, potentially leading to new carbon-carbon bond-forming reactions or functional group interconversions under mild conditions.

Furthermore, the development of bifunctional catalysts, which combine a metal center with an organocatalytic moiety, could offer unique advantages. Such catalysts could, for example, facilitate a tandem reaction where the metal center activates one part of the molecule while the organocatalytic site directs the stereochemical outcome of a subsequent transformation.

A significant breakthrough has been demonstrated in the rhodium-catalyzed chemo- and enantioselective hydrogenation of 2,6-dibenzylidene cyclohexanones. rsc.org This methodology, utilizing a chiral f-spiroPhos ligand, delivers chiral dibenzyl cyclohexanones with excellent diastereoselectivity, favoring the trans isomer, but also producing the cis form. rsc.org Future research could focus on modifying this catalytic system to enhance the yield and enantioselectivity of the cis isomer specifically.

| Catalyst System | Substrate | Product | Key Features |

| Rh-f-spiroPhos | 2,6-dibenzylidene cyclohexanone (B45756) | cis- and trans-2,6-dibenzylcyclohexanone | High chemo-, diastereo-, and enantioselectivity. rsc.org |

Exploration of Undiscovered Reactivity Modes and Chemical Transformations

While some reactivity of cis-2,6-diphenylcyclohexanone has been explored, there remains a vast potential for discovering new chemical transformations.

The photochemical behavior of cis-2,6-diphenylcyclohexanone, which leads to decarbonylation and the formation of cis- and trans-1,2-diphenylcyclopentane and cis- and trans-1,5-diphenyl-1-pentene, is a key area for further investigation. osti.gov The yields of these products are independent of the starting ketone's configuration, suggesting a common biradical intermediate. osti.gov Future studies could focus on trapping these intermediates with various reagents to generate a wider array of molecular scaffolds.

Another documented transformation is the conversion of cis-2,6-disubstituted cyclohexanones to their more stable trans-isomers through the formation of a semicarbazone derivative followed by decomposition with nitrous acid. While this method is established for dialkyl derivatives, its applicability and efficiency with diphenyl substitution warrants further exploration.

The presence of the ketone functionality and the two alpha-phenyl groups suggests a rich landscape for further reactivity studies. For instance, selective oxidation or reduction reactions at the ketone or the benzylic positions could lead to a variety of new derivatives with potentially interesting biological or material properties. The development of enzymatic or chemoenzymatic methods for these transformations could also provide highly selective and sustainable routes to novel compounds.

| Reaction Type | Reactant | Products | Reference |

| Photolysis | cis-2,6-diphenylcyclohexanone | cis-, trans-1,2-diphenylcyclopentane, cis-, trans-1,5-diphenyl-1-pentene, benzaldehyde (B42025), acetophenone, diphenyl | osti.gov |

Synergistic Integration of Computational and Experimental Approaches in Research

The synergy between computational chemistry and experimental work has become an indispensable tool in modern chemical research. For cis-2,6-diphenylcyclohexanone, this integrated approach can provide profound insights into its structure, reactivity, and the mechanisms of its transformations.

Computational modeling, using methods such as Density Functional Theory (DFT), can be employed to predict the preferred conformations of cis-2,6-diphenylcyclohexanone and its derivatives. Understanding the conformational landscape is crucial for rationalizing and predicting the stereochemical outcomes of reactions. For instance, computational studies can elucidate the energy differences between the chair and boat conformations and the relative stabilities of axial and equatorial conformers, which is particularly relevant for the cis isomer.

Furthermore, computational chemistry can be instrumental in elucidating reaction mechanisms. By modeling transition states and reaction pathways, researchers can gain a deeper understanding of how catalysts function and why certain products are formed preferentially. This knowledge can then be used to design more efficient and selective catalysts and reaction conditions. A study on the diastereoselective synthesis of cis-2,6-disubstituted dihydropyrane derivatives successfully utilized computational studies to support the proposed silyl-Prins cyclization mechanism, demonstrating the power of this synergistic approach. sigmaaldrich.comrsc.org

The integration of high-throughput experimentation with computational screening can accelerate the discovery of new catalysts and reactions. By computationally pre-screening libraries of potential catalysts for their predicted activity and selectivity, experimental efforts can be focused on the most promising candidates, saving time and resources. This combined approach will be pivotal in unlocking the full potential of cis-2,6-diphenylcyclohexanone as a versatile building block in organic synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing cis-2,6-diphenylcyclohexanone in laboratory settings?

- Methodological Answer : The compound can be synthesized via hydrogenation of phenol derivatives using palladium-based catalysts (e.g., Pd/SiO₂) under controlled conditions (110°C, H₂:phenol mole ratio 1:4). Selectivity (>99%) is achieved by optimizing particle size (1 mm catalysts outperform 2 mm) and contact time (250 g·min/mol) . Alternative methods include stereoselective cycloaddition reactions, where NMR and GC-MS are critical for verifying isomer distribution and purity .

Q. How is the cis stereochemistry of 2,6-diphenylcyclohexanone confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for confirming spatial arrangement, as demonstrated for structurally similar cis-2,6-dibenzylcyclohexanone . NMR spectroscopy (e.g., methinyl proton doublet analysis) and gas chromatography with integrated peak area ratios are complementary for verifying isomer ratios in solution .

Q. What thermodynamic properties are critical for characterizing cis-2,6-diphenylcyclohexanone, and how are they measured?

- Methodological Answer : Key properties include enthalpy of formation (ΔfH°), heat capacity (Cp), and phase transition data. These are determined via calorimetry (e.g., combustion calorimetry for ΔfH°liquid) and gas-phase thermochemical measurements validated by NIST. Discrepancies in reported values (e.g., ΔfH°liquid ranging from -276.1 to -254 kJ/mol) arise from differences in experimental setups and should be reconciled using error margins .

Advanced Research Questions

Q. How can experimental design resolve contradictions in cyclohexanone derivative selectivity under varying catalytic conditions?